molecular formula C17H17ClN4O3S B6498754 N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-50-7

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Numéro de catalogue: B6498754
Numéro CAS: 1048678-50-7
Poids moléculaire: 392.9 g/mol
Clé InChI: QAXVCFYIMMVFJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a thiazole derivative featuring a 1,3-thiazol-2-yl core substituted with a carbamoylmethyl group linked to a 5-chloro-2-methylphenyl moiety. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL being widely used for small-molecule analysis . The chloro and methyl substituents on the phenyl ring likely influence lipophilicity and metabolic stability, while the thiazole and pyrrolidone moieties contribute to binding affinity in biological targets.

Propriétés

IUPAC Name

N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-9-2-3-10(18)6-13(9)21-15(24)7-11-8-26-17(19-11)22-16(25)12-4-5-14(23)20-12/h2-3,6,8,12H,4-5,7H2,1H3,(H,20,23)(H,21,24)(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXVCFYIMMVFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Structural Differences: The core structure here is a thiazolidinone (4-oxo-1,3-thiazolidin-3-yl) rather than a thiazole. Substituents include a trifluoromethylphenyl group (electron-withdrawing) and a 3-phenylindole carboxamide. The indole moiety may enhance π-π stacking compared to the pyrrolidone in the target compound.
  • Synthesis : Similar coupling strategies (amide bond formation) are employed, but starting materials differ (e.g., indole derivatives vs. pyrrolidone precursors) .

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

  • The 4-methyl substituent on the thiazole may reduce steric hindrance compared to the carbamoylmethyl group in the target compound.
  • Synthesis : Nitrile intermediates are coupled with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation. This contrasts with the target compound’s synthesis, which likely involves chloroacetyl chloride acylation and subsequent coupling .
  • Biological Relevance : Pyridinyl analogs are often optimized for kinase inhibition, suggesting the target compound’s phenyl-chloro group may prioritize lipophilic interactions over polar binding .

N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides

  • Structural Differences :
    • A tetrahydropyrimidine carboxamide replaces the pyrrolidone, offering additional hydrogen-bonding sites.
    • The 4-R-benzyl group (R = substituent) on the thiazole allows for modular functionalization, unlike the fixed 5-chloro-2-methylphenyl group in the target compound.
  • Synthesis : Thiazol-2-ylamines are acylated with chloroacetyl chloride, followed by sulfur/morpholine-mediated cyclization. This highlights divergent pathways compared to the target compound’s synthesis, which may prioritize direct amidation steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.